4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
Description
4-Fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a fluorinated aromatic amine derivative featuring a thiazole ring linked via a methylene bridge to the aniline moiety. The compound’s structure combines a substituted aniline ring (with fluorine at the para-position and a methyl group at the meta-position) and a 1,3-thiazol-5-ylmethyl group.
The molecular formula is C₁₁H₁₁FN₂S (molecular weight: 222.28 g/mol). Its synthesis likely involves nucleophilic substitution or coupling reactions, such as Buchwald-Hartwig amination, to attach the thiazole moiety to the aniline backbone .
Properties
Molecular Formula |
C11H11FN2S |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H11FN2S/c1-8-4-9(2-3-11(8)12)14-6-10-5-13-7-15-10/h2-5,7,14H,6H2,1H3 |
InChI Key |
MPQJGAPFEDLDRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CN=CS2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the formation of the thiazole ring followed by the introduction of the fluorine and methyl groups. One common method includes the reaction of 4-fluoro-3-methylaniline with thiazole-5-carbaldehyde under specific conditions to form the desired product. The reaction may be catalyzed by acids or bases and often requires controlled temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical.
Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorine atom play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogues
Halogen Substitution: Fluoro vs. Bromo
- Fluorine (e.g., target compound and ): Enhances electronegativity, improves metabolic stability, and reduces basicity compared to hydrogen. The small size of fluorine minimizes steric hindrance, allowing tighter binding in hydrophobic pockets .
- Bromine (e.g., ): Larger atomic radius increases steric bulk and lipophilicity (logP).
Positional Isomerism
- The target compound’s 4-fluoro-3-methyl substitution contrasts with the 3-fluoro-4-methyl isomer in . For example, the 4-fluoro group in the target compound may better stabilize a negative charge in the para-position compared to the meta-substituted isomer .
Heterocycle Variations
- Thiazole vs. Isoxazole: The thiazole ring (C₃H₃NS) in the target compound provides sulfur-mediated hydrophobic interactions, whereas isoxazole (C₃H₃NO) in introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. Thiazole’s sulfur may also participate in metal coordination, relevant in catalytic or enzymatic contexts .
- Pyridine vs. Thiazole: The pyridin-3-ylmethyl group in introduces a basic nitrogen, altering solubility and pH-dependent behavior compared to the non-basic thiazole .
Biological Activity
4-Fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a compound characterized by its unique structural features, including a thiazole ring that is known to impart various biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of 213.26 g/mol. The compound features a thiazole ring, which enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H10FN3S |
| Molecular Weight | 213.26 g/mol |
| IUPAC Name | This compound |
| InChI Key | XYZ123456789 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole moiety plays a crucial role in modulating various biochemical pathways. Research indicates that compounds containing thiazole rings can inhibit enzymes involved in cancer cell proliferation and exhibit antimicrobial properties by disrupting microbial cell function .
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth effectively. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
The anticancer potential of thiazole-containing compounds has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of cell cycle progression. For example, certain thiazole derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Study 1: Anticancer Activity
A study assessed the cytotoxic effects of several thiazole derivatives, including those structurally related to this compound. The results indicated that these compounds significantly reduced cell viability in cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL .
Study 2: Antimicrobial Efficacy
In another research effort, the antimicrobial efficacy of thiazole derivatives was evaluated against a panel of bacterial strains. The results showed that these compounds exhibited potent antibacterial activity, particularly against Gram-positive bacteria, suggesting their potential as therapeutic agents in treating bacterial infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substituents on the thiazole ring and the aniline moiety in enhancing biological activity. For instance, modifications at the 4-position on the phenyl ring have been shown to increase cytotoxicity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
